molecular formula C19H21BrN6O4 B2429650 (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 378206-20-3

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2429650
CAS RN: 378206-20-3
M. Wt: 477.319
InChI Key: CAAJSHNRFPUXPT-ODCIPOBUSA-N
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Description

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21BrN6O4 and its molecular weight is 477.319. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bromophenols in Red Algae

A study on bromophenols C-N coupled with nucleoside base derivatives in red alga Rhodomela confervoides identified compounds structurally related to the chemical . These compounds demonstrate potential for various biological activities, contributing to the understanding of naturally occurring bromophenols coupled with nucleoside bases (Ma et al., 2007).

Synthesis of Purineselenyl and Thiadiazolyl Derivatives

Research on the synthetic access of new purineselenyl and thiadiazolyl derivatives, which bear structural resemblance to the given compound, has been conducted. These derivatives were elucidated using various spectroscopic methods, highlighting the importance of exploring new chemical structures in the realm of organic chemistry (Gobouri, 2020).

Zinc Phthalocyanine for Photodynamic Therapy

A study synthesized new zinc phthalocyanine derivatives, structurally similar to the compound , for potential use in photodynamic therapy. The study discussed their photochemical properties and the potential for treating cancer, emphasizing the relevance of such compounds in medical applications (Pişkin et al., 2020).

Methoxybenzylidene Derivatives in Synthesis

A study explored the reactions of methoxybenzylidene derivatives, related to the compound , with various reagents. This work contributes to our understanding of how such structures can be manipulated in synthetic chemistry (Tetere et al., 2011).

Functional Derivatives of Theophyllines

Research on hydrazine functional derivatives of theophyllines, which are similar to the requested compound, indicated potential biomedical applications. This highlights the significance of such compounds in pharmaceutical research (Korobko, 2016).

Mechanism of Action

properties

IUPAC Name

8-[(2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6O4/c1-10(2)9-26-14-16(24(3)19(29)25(4)17(14)28)22-18(26)23-21-8-11-6-12(20)15(27)13(7-11)30-5/h6-8,27H,1,9H2,2-5H3,(H,22,23)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAJSHNRFPUXPT-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=C(C(=C3)Br)O)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

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